molecular formula C8H8BClO4 B1593219 4-Chloro-3-(methoxycarbonyl)phenylboronic acid CAS No. 874219-45-1

4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1593219
CAS No.: 874219-45-1
M. Wt: 214.41 g/mol
InChI Key: YEPWHDGFBVDINZ-UHFFFAOYSA-N
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Description

4-Chloro-3-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a chlorine atom and a methoxycarbonyl group on the phenyl ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting 4-chloro-3-(methoxycarbonyl)benzoic acid with a boronic acid derivative under mild conditions.

  • Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of this compound with an aryl halide in the presence of a base.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield.

  • Purification: The compound is purified using crystallization techniques to achieve high purity levels suitable for industrial applications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding phenolic acid.

  • Reduction: Reduction reactions can convert the boronic acid to its corresponding borane derivative.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Phenolic Acid: Resulting from oxidation reactions.

  • Borane Derivative: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

4-Chloro-3-(methoxycarbonyl)phenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:

  • Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

  • Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

  • Medicine: It plays a role in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds in organic molecules.

Comparison with Similar Compounds

4-Chloro-3-(methoxycarbonyl)phenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:

  • 3-Formylphenylboronic Acid: Lacks the methoxycarbonyl group.

  • 4-Formylphenylboronic Acid: Lacks the chlorine atom.

  • 4-Chloro-3-(methoxycarbonyl)benzoic Acid: Similar structure but lacks the boronic acid group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in organic synthesis.

Properties

IUPAC Name

(4-chloro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWHDGFBVDINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629622
Record name [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-45-1
Record name 1-Methyl 5-borono-2-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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